molecular formula C20H18N2O5 B436287 N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide CAS No. 667409-04-3

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B436287
CAS No.: 667409-04-3
M. Wt: 366.4g/mol
InChI Key: DWTGIDFZJABUFX-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a phenyl group, and a carbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxyaniline with 4-isocyanatobenzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a carbamoyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

667409-04-3

Molecular Formula

C20H18N2O5

Molecular Weight

366.4g/mol

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-9-10-16(18(12-15)26-2)22-19(23)13-5-7-14(8-6-13)21-20(24)17-4-3-11-27-17/h3-12H,1-2H3,(H,21,24)(H,22,23)

InChI Key

DWTGIDFZJABUFX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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